N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS: 942005-08-5) is a synthetic organic compound with the molecular formula C21H30N2O2 and a molecular weight of 342.4751 g/mol . Its structure comprises a fused furopyridine core substituted with a methyl group at position 5 and a cyclododecyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16-13-14-19-18(22-16)15-20(25-19)21(24)23-17-11-9-7-5-3-2-4-6-8-10-12-17/h13-15,17H,2-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCYQMIUZDBBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3CCCCCCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide involves several steps, starting with the preparation of the furo[3,2-b]pyridine core. This core is typically synthesized through a series of cyclization reactions involving pyridine and furan derivatives. The cyclododecyl group is then introduced through a substitution reaction, followed by the addition of the carboxamide group under specific reaction conditions
Chemical Reactions Analysis
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Differences :
Heterocyclic Core: The furopyridine core in BG15369 contrasts with the oxadiazole-furan hybrid in BG15362. Oxadiazoles are known for hydrogen-bonding capabilities, which may enhance target binding compared to the more rigid furopyridine system .
Substituent Chemistry: BG15369’s cyclododecyl group introduces significant hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.
Hypothesized Functional Implications
- Bioactivity : The cyclododecyl group in BG15369 may favor interactions with lipid-rich biological targets (e.g., membrane-bound enzymes or receptors), whereas BG15368’s sulfamoyl group could target sulfotransferases or carbonic anhydrases .
Biological Activity
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The presence of the furo and carboxamide functional groups contributes to its chemical reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. One derivative demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM and effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Inhibition of the p38α MAP kinase pathway has been linked to reduced inflammation, with some pyridine derivatives showing promise in clinical trials for conditions such as rheumatoid arthritis . This suggests a potential mechanism through which this compound could exert its effects.
Antimicrobial Activity
Preliminary studies have evaluated the antimicrobial efficacy of related pyridine compounds against various bacterial strains. For example, certain derivatives have shown activity against Gram-positive and Gram-negative bacteria, indicating that this compound might also exhibit similar antimicrobial properties .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The ability to modulate signaling pathways such as FGFR and p38 MAPK could lead to reduced tumor growth and inflammation.
- Antimicrobial Interactions : The structural features may allow for interactions with bacterial enzymes or cell membranes, disrupting their function.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of pyridine derivatives:
- Study on FGFR Inhibition : A study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives that effectively inhibited FGFRs and showed anticancer activity in vitro .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of related compounds against Escherichia coli and Bacillus cereus, demonstrating significant inhibition zones for certain derivatives .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
